ent-Kaurane-16beta,19,20-triol

Overview

Description

“ent-Kaurane-16beta,19,20-triol” is a type of diterpenoid . It is a high-purity natural product with a molecular formula of C20H34O3 . The compound is sourced from the herbs of Euphorbia ehracteolata .

Synthesis Analysis

The synthesis of ent-kaurane diterpenoids, which includes “ent-Kaurane-16beta,19,20-triol”, is a complex process. A chemoenzymatic platform has been developed to access highly oxidized ent-kauranes via a hybrid oxidative approach that strategically combines chemical and enzymatic oxidation methods . This approach allows selective oxidations of previously inaccessible sites on the parent carbocycles .Molecular Structure Analysis

The molecular structure of “ent-Kaurane-16beta,19,20-triol” is characterized by a molecular formula of C20H34O3 . The molecular weight of the compound is 322.48 g/mol .Physical And Chemical Properties Analysis

“ent-Kaurane-16beta,19,20-triol” is a powder . It has a molecular weight of 322.48 g/mol and a molecular formula of C20H34O3 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Antitumor Activity

The ent-kaurane diterpenoids have been found to possess interesting antitumor activities . They have shown potential in inhibiting the growth of various types of cancer cells. The exact mechanism of action and the potential therapeutic applications are still under investigation.

Antifungal Activity

These compounds also exhibit antifungal properties . They can inhibit the growth of various types of fungi, which makes them potential candidates for the development of new antifungal drugs.

Antibacterial Activity

The ent-kaurane diterpenoids have demonstrated antibacterial activities . They can inhibit the growth of various types of bacteria, suggesting their potential use in combating bacterial infections.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory activities . They can potentially be used in the treatment of various inflammatory diseases.

Synthesis of Other Compounds

The ent-kaurane diterpenoids are integral parts of tetracyclic natural products that are widely distributed in terrestrial plants . They serve as the parent skeleton for the synthesis of various other compounds through intramolecular cyclizations, oxidations, C–C bond cleavages, degradation, or rearrangements .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of ent-Kaurane-16beta,19,20-triol are currently under investigation. As a natural product used in life sciences research , it’s likely that it interacts with multiple targets within the cell.

Mode of Action

It’s known that diterpene synthases in poplar contribute to the production of ent-kaurene and 16α-hydroxy-ent-kaurane . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that ent-kaurene serves as the universal precursor for gibberellins , a group of plant hormones that regulate growth and influence various developmental processes.

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

As a natural product used in life sciences research , it’s likely that it has multiple effects at the cellular level.

properties

IUPAC Name |

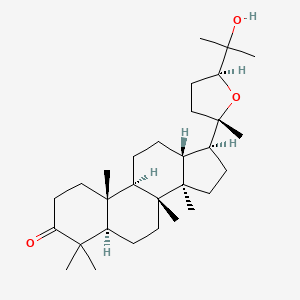

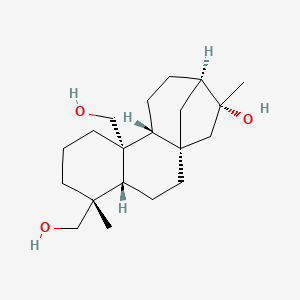

(1S,4R,5R,9R,10R,13R,14R)-5,9-bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)7-3-8-20(13-22)15(17)6-9-19-10-14(4-5-16(19)20)18(2,23)11-19/h14-16,21-23H,3-13H2,1-2H3/t14-,15-,16-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFORYGXRNFDDG-VMJIZDNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(C)O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1150790.png)

![disodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate](/img/structure/B1150800.png)

![(1'R,2'R,4'R,5S,10'R,14'S,16'S,18'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione](/img/structure/B1150807.png)

![[(1S,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1150811.png)